molecular formula C9H13NO B7783251 2,4,5,6-Tetramethylpyridin-3-ol

2,4,5,6-Tetramethylpyridin-3-ol

Cat. No.: B7783251
M. Wt: 151.21 g/mol
InChI Key: HKNDPWYEACZSHE-UHFFFAOYSA-N
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Description

2,4,5,6-Tetramethylpyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and methyl substituents at positions 2, 4, 5, and 5. This substitution pattern creates significant steric hindrance around the hydroxyl group, influencing its reactivity and physical properties. The methyl groups are electron-donating via inductive effects, which may moderately reduce the acidity of the hydroxyl group compared to pyridinols with stronger electron-donating substituents (e.g., methoxy). The compound’s hydrophobicity is likely elevated due to the four methyl groups, impacting solubility in polar solvents .

Properties

IUPAC Name

2,4,5,6-tetramethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-6(2)9(11)8(4)10-7(5)3/h11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNDPWYEACZSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetramethylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting from 3-hydroxypyridine, methylation can be carried out using methyl iodide in the presence of a strong base like sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the methylation reactions. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetramethylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2,4,5,6-tetramethylpyridine-3-one, while reduction can produce 2,4,5,6-tetramethylpyridin-3-amine.

Scientific Research Applications

2,4,5,6-Tetramethylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetramethylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methyl groups can affect the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

  • Structure : Features a pinacol boronate ester at position 6 and a hydroxyl group at position 3 .
  • Key Differences: Functional Groups: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in 2,4,5,6-Tetramethylpyridin-3-ol. Applications: Used as a building block in medicinal chemistry for bioconjugation, unlike the methyl-dominated analog .

5,6-Dimethoxypyridin-3-ol

  • Structure : Contains methoxy groups at positions 5 and 6, with a hydroxyl group at position 3 .
  • Key Differences :
    • Electronic Effects : Methoxy groups donate electrons via resonance, increasing the hydroxyl group’s acidity compared to methyl substituents.
    • Solubility : Higher polarity due to methoxy groups likely enhances water solubility relative to the methylated analog.
    • Reactivity : The reduced steric bulk at positions 5 and 6 may facilitate electrophilic substitution reactions.

3-Iodo-2,5,6-trimethoxypyridin-4-ol

  • Structure : Includes an iodine atom at position 3, methoxy groups at positions 2, 5, and 6, and a hydroxyl group at position 4 .
  • Key Differences :
    • Substituent Position : Hydroxyl at position 4 alters hydrogen-bonding interactions and electronic distribution compared to position 3 in the target compound.
    • Reactivity : The iodine atom serves as a leaving group, enabling nucleophilic aromatic substitution, a pathway inaccessible to the methyl-substituted compound.
    • Steric Profile : Trimethoxy substitution may create a less crowded environment than the tetramethyl structure.

Comparative Data Table

Compound Name Substituents (Positions) Functional Groups Key Reactivity/Applications
This compound Methyl (2,4,5,6), -OH (3) Hydroxyl Limited cross-coupling; hydrophobic interactions
6-(Pinacol boronate)pyridin-3-ol Boronate ester (6), -OH (3) Boronate, hydroxyl Suzuki-Miyaura coupling; bioconjugation
5,6-Dimethoxypyridin-3-ol Methoxy (5,6), -OH (3) Methoxy, hydroxyl Enhanced acidity; electrophilic substitution
3-Iodo-2,5,6-trimethoxypyridin-4-ol Iodo (3), methoxy (2,5,6), -OH (4) Iodo, methoxy, hydroxyl Nucleophilic substitution; medicinal intermediates

Research Findings and Insights

  • Acidity Trends: Methoxy-substituted pyridinols (e.g., 5,6-Dimethoxypyridin-3-ol) exhibit greater hydroxyl acidity than methylated analogs due to resonance stabilization of the deprotonated form .
  • Steric Limitations : The tetramethyl substitution in this compound imposes steric constraints, reducing accessibility for reactions at the hydroxyl group .
  • Functional Group Utility : Boronate- and iodo-substituted derivatives highlight the importance of tailored functionalization for specific synthetic applications (e.g., cross-coupling vs. nucleophilic substitution) .

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